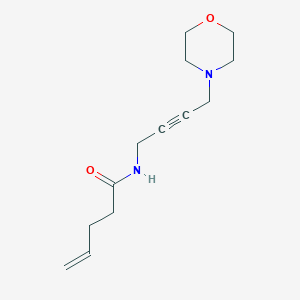

N-(4-morpholinobut-2-yn-1-yl)pent-4-enamide

Description

Properties

IUPAC Name |

N-(4-morpholin-4-ylbut-2-ynyl)pent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-2-3-6-13(16)14-7-4-5-8-15-9-11-17-12-10-15/h2H,1,3,6-12H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZWHORQSGYZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC#CCN1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinobut-2-yn-1-yl)pent-4-enamide typically involves the following steps:

Formation of the butynyl intermediate: This step involves the reaction of 4-bromo-1-butyne with morpholine under basic conditions to form the butynyl intermediate.

Coupling with pent-4-enamide: The butynyl intermediate is then coupled with pent-4-enamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinobut-2-yn-1-yl)pent-4-enamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the butynyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as sodium azide or thiolates.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

N-(4-morpholinobut-2-yn-1-yl)pent-4-enamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)pent-4-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The table below compares N-(4-morpholinobut-2-yn-1-yl)pent-4-enamide with structurally related compounds, emphasizing key differences in substituents and functional groups:

Key Observations :

- Morpholine vs.

- Alkyne vs. Aryl Substituents : The but-2-yn-1-yl chain in the target compound may confer reactivity in click chemistry or polymerization, unlike the inert 4-methoxybenzyl group in .

Physicochemical Properties

- Solubility : The morpholine group’s polarity suggests improved aqueous solubility relative to tert-butyl or aryl-substituted analogs, which are more lipophilic .

- Stability : The conjugated enamide system may confer thermal stability, while the alkyne group could increase susceptibility to oxidation compared to saturated chains.

Biological Activity

N-(4-morpholinobut-2-yn-1-yl)pent-4-enamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring, a butynyl group, and an amide functional group. Its structure facilitates interactions with various biological targets, making it a candidate for therapeutic development. The compound can be synthesized through palladium-catalyzed cross-coupling reactions, which enhance its yield and purity for research applications.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, including:

- Inhibition of Cancer Cell Growth : The compound has shown promise in inhibiting the proliferation of cancer cells by targeting signaling pathways associated with tumor growth.

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation.

Biological Activity Overview

| Activity | Description |

|---|---|

| Anticancer Properties | Inhibits growth of various cancer cell lines; mechanism involves EGFR inhibition. |

| Anti-inflammatory Effects | Reduces inflammatory markers in vitro; potential applications in inflammatory diseases. |

| Biochemical Probing | Acts as a biochemical probe for studying enzyme interactions and pathways. |

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have demonstrated that this compound significantly inhibits the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism involves the downregulation of EGFR signaling pathways, which are critical for cell proliferation and survival .

- Anti-inflammatory Potential : A study investigating the compound's effect on macrophages revealed a reduction in pro-inflammatory cytokine production when treated with this compound. This suggests its potential use in managing diseases like rheumatoid arthritis or other inflammatory disorders.

- Biochemical Probing : The compound has been utilized in research as a tool to explore enzyme interactions within metabolic pathways, aiding in the understanding of disease mechanisms at the molecular level.

Q & A

Q. What are the standard synthetic routes for N-(4-morpholinobut-2-yn-1-yl)pent-4-enamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including alkynylation and amidation. For example, similar morpholine-containing compounds are synthesized via nucleophilic substitution of propargyl bromides with morpholine, followed by coupling to pent-4-enamide precursors using reagents like HATU or EDC/NHS . Reaction conditions such as temperature (e.g., 0°C to rt in CH₂Cl₂) and base selection (e.g., Et₃N or NaHCO₃) critically affect yield by minimizing side reactions like hydrolysis of the alkyne moiety . Column chromatography (hexane/EtOAc gradients) is commonly used for purification .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

- 1H/13C NMR : Key signals include the terminal alkyne proton (δ ~2.5 ppm, triplet) and morpholine protons (δ ~3.6 ppm, multiplet) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying the stereochemistry of the morpholine and enamide groups .

- HRMS : High-resolution mass spectrometry confirms molecular weight with <2 ppm error .

Advanced Research Questions

Q. How can researchers optimize the chemoselectivity of alkynylation in the presence of competing functional groups?

Alkynylation often competes with unwanted side reactions (e.g., over-oxidation). A "stop-and-flow" strategy, as demonstrated in PIFA-mediated reactions, can improve selectivity by controlling reagent addition rates . Monitoring via TLC (e.g., 33% EtOAc/hexanes, Rf ~0.27) ensures intermediate stability . Computational modeling (DFT) may predict reactive sites to guide protecting group strategies .

Q. What methodologies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility. For example:

- Dynamic NMR : Variable-temperature studies detect rotational barriers in the morpholine ring .

- Twinning analysis in SHELXL : Addresses crystallographic ambiguities caused by lattice disorders .

- Cross-validation : Compare with PubChem’s computed spectral data (e.g., InChI key: GSBXXONXMOZQSW-UHFFFAOYSA-N) .

Q. How can researchers design biological assays to probe the compound’s mechanism of action?

- Target identification : Use affinity chromatography with immobilized analogs to capture binding proteins .

- Kinetic assays : Monitor enzyme inhibition (e.g., fluorescence-based assays for kinases) with IC₅₀ calculations .

- Cellular uptake studies : Radiolabel the alkyne group (³H or ¹⁴C) to quantify intracellular accumulation .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps like alkyne deprotonation .

- Catalytic optimization : Replace stoichiometric bases (NaH) with catalytic DMAP in amidation steps .

- DoE (Design of Experiments) : Statistically optimize parameters (e.g., solvent polarity, temperature) to maximize throughput .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.